N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions . The compound also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the amide group. The 3,5-dimethyl-1H-pyrazol-1-yl group would likely contribute to the compound’s polarity and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrazole ring is known to participate in various chemical reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Energetic Materials
Pyrazole-bearing compounds have been used in the synthesis of energetic materials, specifically melt-castable explosives . These explosives are important for national defense and aerospace technologies due to their suitable melting points . The development of high-performance energetic materials has received increasing attention .
Antileishmanial Activity
Some pyrazole derivatives have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . The molecular docking study conducted on Lm-PTR1 justified the better antileishmanial activity of compound 13 .
Antimalarial Activity
Pyrazole derivatives have also been evaluated for their antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . These compounds may be considered potential pharmacophores for the preparation of safe and effective antimalarial agents .
Antibacterial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including antibacterial properties . They could be used in the development of new antibacterial drugs .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory effects . This makes them potential candidates for the development of anti-inflammatory drugs .
Anticancer Activity
Pyrazole-bearing compounds have shown anticancer properties . They could be used in the development of new anticancer drugs .
Mechanism of Action
Target of Action
Compounds containing the 3,5-dimethylpyrazole moiety have been widely studied in coordination chemistry . They are precursors to a variety of ligands .
Mode of Action
It’s known that the compound contains a 3,5-dimethylpyrazole moiety, which is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have c2v symmetry .
Biochemical Pathways
Compounds containing the 3,5-dimethylpyrazole moiety have been found to interact with various biochemical pathways .
Result of Action
Compounds containing the 3,5-dimethylpyrazole moiety have been found to have various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-4-5-6-12(16)13-7-8-15-11(3)9-10(2)14-15/h4,9H,1,5-8H2,2-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGCYHXZLAXDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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